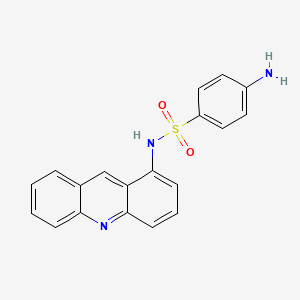
Benzenesulfonamide, N-1-acridinyl-4-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE: is a complex organic compound that combines the structural features of acridine and sulfonamide Acridine is a heterocyclic aromatic organic compound, while sulfonamide is a functional group that contains a sulfur atom bonded to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE typically involves the reaction of acridine derivatives with sulfonamide precursors. One common method is the nucleophilic substitution reaction where acridine is reacted with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine and sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of both acridine and sulfonamide groups.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the inhibition of bacterial growth or cancer cell proliferation.
Comparación Con Compuestos Similares
Acridine derivatives: Compounds like acridine orange and acriflavine, which are known for their fluorescent properties and biological activity.
Sulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole, which are well-known antibiotics.
Uniqueness: N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE is unique due to the combination of acridine and sulfonamide functionalities in a single molecule. This dual functionality allows it to exhibit properties of both classes of compounds, making it a versatile molecule for various applications in research and industry.
Propiedades
Número CAS |
676456-16-9 |
|---|---|
Fórmula molecular |
C19H15N3O2S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-acridin-1-yl-4-aminobenzenesulfonamide |
InChI |
InChI=1S/C19H15N3O2S/c20-14-8-10-15(11-9-14)25(23,24)22-19-7-3-6-18-16(19)12-13-4-1-2-5-17(13)21-18/h1-12,22H,20H2 |
Clave InChI |
QKDTYPNLJKUIHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


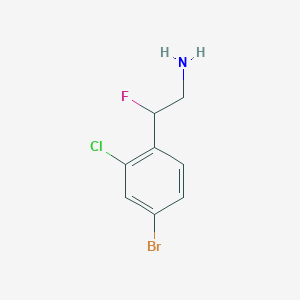
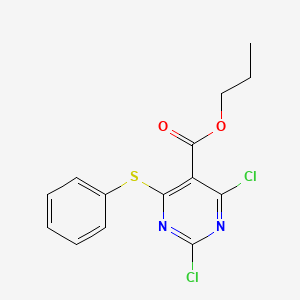
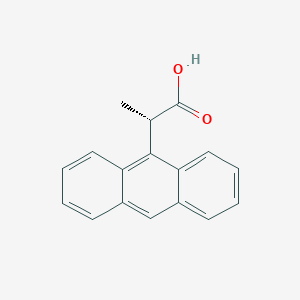
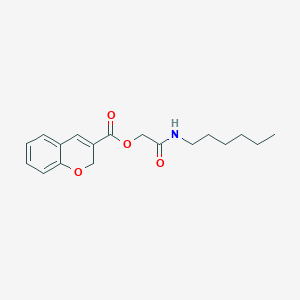
![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)

![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
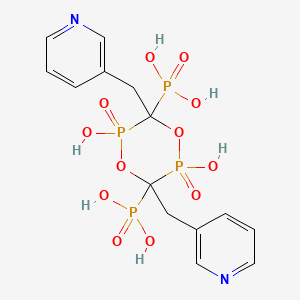
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)
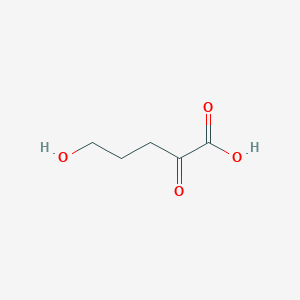

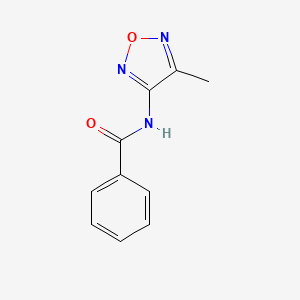

![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)
